molecular formula C11H11ClO3 B181649 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid CAS No. 34243-96-4

4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid

Cat. No. B181649
CAS RN: 34243-96-4
M. Wt: 226.65 g/mol
InChI Key: LTEAZNXORJPLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid, also known as CPME, is a synthetic compound that belongs to the family of α-keto acids. It is a white crystalline powder that is soluble in water and organic solvents. CPME has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of NF-κB signaling, the activation of AMPK, and the modulation of oxidative stress.

Biochemical And Physiological Effects

4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been shown to exert various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as SOD and CAT. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its antioxidant activity. Furthermore, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the levels of glucose and cholesterol in animal models of diabetes and hyperlipidemia.

Advantages And Limitations For Lab Experiments

4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has some limitations, including its potential toxicity and lack of specificity for certain targets.

Future Directions

There are several future directions for the study of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid and to determine its safety and efficacy in humans.
Conclusion
In conclusion, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and antitumor properties and has demonstrated neuroprotective effects in animal models. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid, including its potential as a therapeutic agent for neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of methylamine and subsequent decarboxylation. The final product is obtained through purification by recrystallization.

Scientific Research Applications

4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has demonstrated neuroprotective effects in animal models of neurodegenerative diseases.

properties

CAS RN

34243-96-4

Product Name

4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C11H11ClO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15)

InChI Key

LTEAZNXORJPLBP-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CC(=CC=C1)Cl)C(=O)O

Canonical SMILES

CC(CC(=O)C1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

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